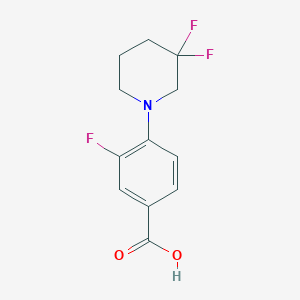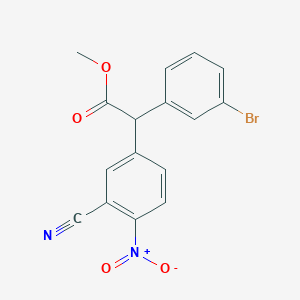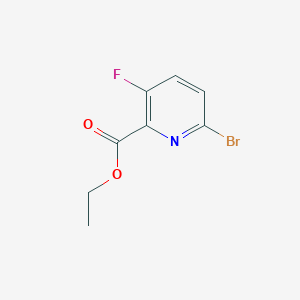![molecular formula C33H30O9 B12081148 methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)
methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is a complex organic compound characterized by its multiple methoxy and methoxycarbonyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-methoxy-4-methoxycarbonylphenyl derivatives. This can be achieved through esterification reactions where methoxybenzoic acid reacts with methanol in the presence of a catalyst like sulfuric acid.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions. For instance, Suzuki coupling can be employed where boronic acid derivatives react with halogenated aromatic compounds in the presence of a palladium catalyst.
Final Esterification: The final step involves the esterification of the coupled product to introduce the methoxycarbonyl groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxycarbonyl groups, converting them into hydroxyl groups or even further to alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogenated derivatives or other functional groups.
科学研究应用
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of methoxy and methoxycarbonyl groups can influence the compound’s interaction with biological molecules.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of organic electronic devices.
作用机制
The mechanism by which methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The methoxy and methoxycarbonyl groups can play a crucial role in these interactions by affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 4-[3,5-bis(4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
- 1,3,5-tris(4-methoxycarbonylphenyl)benzene
- 4-methoxy-3-methylphenylboronic acid
Uniqueness
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C33H30O9 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC 名称 |
methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate |
InChI |
InChI=1S/C33H30O9/c1-37-28-16-19(7-10-25(28)31(34)40-4)22-13-23(20-8-11-26(32(35)41-5)29(17-20)38-2)15-24(14-22)21-9-12-27(33(36)42-6)30(18-21)39-3/h7-18H,1-6H3 |
InChI 键 |
HRCYRJRHRHDHQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)OC)OC)C4=CC(=C(C=C4)C(=O)OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



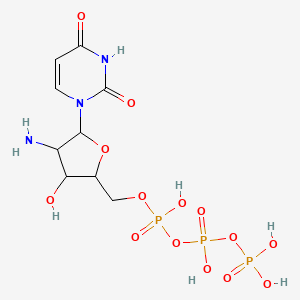
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)

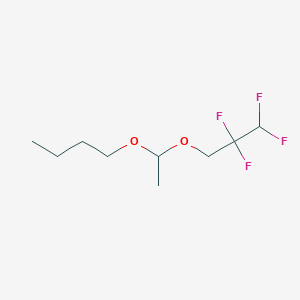

![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)
